molecular formula C12H17NO B3051131 (3S,4S)-4-benzylpiperidin-3-ol CAS No. 312625-28-8

(3S,4S)-4-benzylpiperidin-3-ol

Cat. No.: B3051131
CAS No.: 312625-28-8
M. Wt: 191.27 g/mol
InChI Key: DTNACGVJQYLRDI-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4S)-4-benzylpiperidin-3-ol is a chiral compound with a piperidine ring structure substituted with a benzyl group at the 4-position and a hydroxyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-benzylpiperidin-3-ol typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone or imine intermediate using a chiral reducing agent. For example, the reduction of 4-benzylpiperidin-3-one with a chiral borane reagent can yield the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes often use chiral catalysts to achieve high enantioselectivity and yield. The choice of solvent, temperature, and pressure conditions are optimized to maximize the efficiency and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-benzylpiperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated piperidine ring.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides or organometallic reagents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 4-benzylpiperidin-3-one, while reduction can yield 4-benzylpiperidine.

Scientific Research Applications

(3S,4S)-4-benzylpiperidin-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Industry: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3S,4S)-4-benzylpiperidin-3-ol depends on its specific application. In medicinal chemistry, it may act as an agonist or antagonist at certain receptors in the central nervous system. The molecular targets and pathways involved can vary, but often include interactions with neurotransmitter receptors or enzymes involved in neurotransmitter metabolism.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-4-benzylpiperidin-3-ol: The enantiomer of (3S,4S)-4-benzylpiperidin-3-ol, which may have different biological activity.

    4-benzylpiperidine: A related compound lacking the hydroxyl group, which may have different chemical reactivity and biological properties.

    4-benzylpiperidin-3-one: An oxidized form of this compound, which can be used as an intermediate in synthesis.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry, which can significantly influence its biological activity and chemical reactivity. The presence of both a benzyl group and a hydroxyl group on the piperidine ring provides multiple sites for chemical modification, making it a versatile building block in organic synthesis.

Properties

IUPAC Name

(3S,4S)-4-benzylpiperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-12-9-13-7-6-11(12)8-10-4-2-1-3-5-10/h1-5,11-14H,6-9H2/t11-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTNACGVJQYLRDI-VXGBXAGGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1CC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]([C@H]1CC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432525
Record name (3S,4S)-4-benzylpiperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312625-28-8
Record name (3S,4S)-4-benzylpiperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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